![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 Cetirizine Polyethylene Glycol (PEG) Ester CAS No. 1509941-93-8](/img/no-structure.png)

Cetirizine Polyethylene Glycol (PEG) Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cetirizine, an active pharmaceutical ingredient, can undergo esterification with polyethylene glycols (PEGs). PEGs are attractive in pharmaceutical manufacturing due to their solubility and low immunogenicity. However, their terminal hydroxyl groups allow for reactions like esterification with compounds like cetirizine (Schou-Pedersen et al., 2014).

Synthesis Analysis

Cetirizine can be esterified in different PEG formulations, such as PEG 400 and PEG 1000. This process has been studied kinetically at various temperatures, revealing that cetirizine esterifies significantly faster in PEG 400 than in PEG 1000, likely due to the increased viscosity in the latter (Schou-Pedersen et al., 2014).

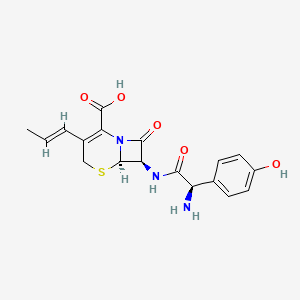

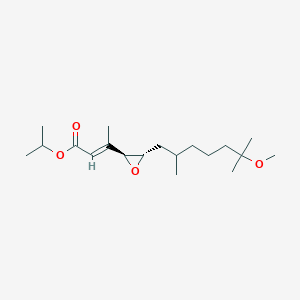

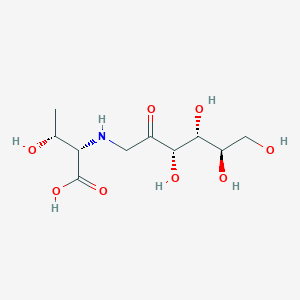

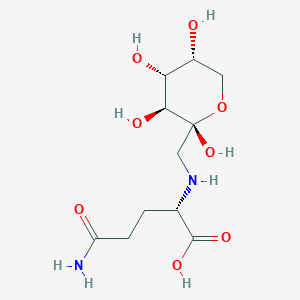

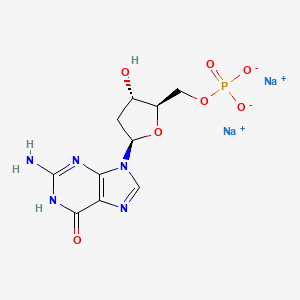

Molecular Structure Analysis

The molecular structure of cetirizine PEG esters involves the cetirizine molecule linked to PEG chains. The length and molecular weight of the PEG used can influence the structure and properties of the resulting ester.

Chemical Reactions and Properties

Cetirizine PEG esters are formed through a reversible esterification process. The rate of this reaction varies with the type of PEG used and the temperature. This esterification can significantly affect the stability and shelf-life of cetirizine in pharmaceutical formulations (Schou-Pedersen et al., 2014).

Aplicaciones Científicas De Investigación

Kinetics of Esterification in Drug Formulation

Research demonstrates the kinetics of esterification reactions of cetirizine with PEG, highlighting the interaction's impact on drug formulation stability. The study by Schou-Pedersen et al. (2014) illustrates that cetirizine esterifies significantly faster in PEG 400 compared to indomethacin, a factor that substantially affects the shelf-life of pharmaceutical formulations containing cetirizine and PEG. This interaction suggests careful consideration is needed in the formulation design to ensure stability and efficacy (Schou-Pedersen, Hansen, Moesgaard, & Østergaard, 2014).

Curing Behavior and Network Formation

The curing behavior and network formation of cyanate ester resin modified with PEG, as explored by Ma et al. (2015), reveal the influence of PEG on reducing the curing temperature of cyanate ester, impacting the material's properties for applications in composites and coatings. This study provides insights into the potential of cetirizine PEG ester in modifying the physical characteristics of materials through the interaction of PEG and resin components (Ma, Lei, Tian, Yuan, & Liao, 2015).

Degradation and Stability

The degradation behavior of cetirizine in PEG-containing formulations has been investigated to understand the stability challenges in pharmaceutical applications. Dyakonov et al. (2010) found that degradation involves oxidation reactions facilitated by PEG, leading to cetirizine N-oxide as a degradation product. This research underscores the importance of considering PEG's role in drug stability, especially for formulations intended for long-term storage (Dyakonov, Muir, Nasri, Toops, & Fatmi, 2010).

Enhancement of Percutaneous Absorption

The role of PEG in enhancing the percutaneous absorption and release of drugs, including cetirizine, is highlighted in research by Waheed et al. (2014). This study emphasizes the potential of PEG in transdermal drug delivery systems, offering insights into how cetirizine PEG ester might improve drug permeation through the skin (Waheed, Murtaza, Sharif, Ayub, & Shah, 2014).

Propiedades

Número CAS |

1509941-93-8 |

|---|---|

Nombre del producto |

Cetirizine Polyethylene Glycol (PEG) Ester |

Fórmula molecular |

C₂₁H₂₅ClN₂O₃[C₂H₄O]n |

Peso molecular |

432.94 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)